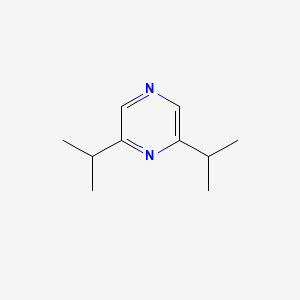

2,6-Diisopropylpyrazine

Description

Overview of Pyrazine (B50134) Heterocycles in Contemporary Chemical Science

Pyrazines are a class of heterocyclic aromatic organic compounds with a six-membered ring containing two nitrogen atoms at opposite positions (positions 1 and 4). mdpi.comscentjourner.com This unique structure makes them a significant area of focus in modern chemical science. mdpi.comtandfonline.com Pyrazine and its derivatives are found in nature and are also synthesized for various industrial applications, including fragrances, flavors, and pharmaceuticals. researchgate.netimist.ma

The electron-deficient nature of the pyrazine ring, a result of the two electronegative nitrogen atoms, makes it a versatile scaffold for a wide range of chemical transformations. researchgate.net This property allows for various substitution patterns on the pyrazine core, leading to a diverse array of compounds with different chemical and biological activities. researchgate.netmdpi.com Pyrazines are integral components in many natural products and have been identified as key aroma compounds in various foods. scentjourner.comresearchgate.net In the realm of medicinal chemistry, the pyrazine framework is present in several clinically important drugs. mdpi.commdpi.com

Significance of 2,6-Diisopropylpyrazine within Natural Products and Synthetic Chemistry

Among the vast family of pyrazines, 2,6-diisopropylpyrazine holds particular importance in both natural product chemistry and synthetic applications. This compound, characterized by the presence of two isopropyl groups at the 2 and 6 positions of the pyrazine ring, has been identified as a naturally occurring volatile metabolite in certain microorganisms. nih.govresearchgate.net

Notably, 2,6-diisopropylpyrazine is produced by myxobacteria, such as Nannocystis exedens and Chondromyces crocatus. nih.govresearchgate.net Studies have shown that the biosynthesis of this compound in these bacteria originates from the amino acid valine. nih.gov The proposed biosynthetic pathway involves the reduction of valine to valine aldehyde, followed by dimerization and subsequent oxidation to form the pyrazine ring. nih.gov The formation of the 2,6-isomer is believed to occur through isomerization during the initial condensation step. nih.govresearchgate.net

In addition to its natural occurrence, 2,6-diisopropylpyrazine is also a subject of interest in synthetic chemistry. The synthesis of substituted pyrazines, including those with isopropyl groups, is a key area of research. d-nb.info Various synthetic routes have been developed to access these compounds, often involving the condensation of α-dicarbonyl compounds with diamines. researchgate.net The specific placement of the isopropyl groups in 2,6-diisopropylpyrazine influences its chemical reactivity and physical properties, making it a valuable model compound for studying structure-activity relationships in pyrazine derivatives.

The table below summarizes key information about 2,6-Diisopropylpyrazine and related compounds.

| Compound Name | Molecular Formula | Natural Occurrence/Significance |

| 2,6-Diisopropylpyrazine | C10H16N2 | A volatile metabolite produced by myxobacteria like Nannocystis exedens and Chondromyces crocatus. nih.govresearchgate.net |

| 2,5-Diisopropylpyrazine (B1313309) | C10H16N2 | Also produced by myxobacteria and often found alongside the 2,6-isomer. nih.govresearchgate.net |

| Valine | C5H11NO2 | The amino acid precursor for the biosynthesis of 2,6-diisopropylpyrazine in myxobacteria. nih.gov |

The study of 2,6-diisopropylpyrazine and its synthesis provides valuable insights into the broader field of pyrazine chemistry, with implications for flavor science, chemical ecology, and the development of new synthetic methodologies.

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

2,6-di(propan-2-yl)pyrazine |

InChI |

InChI=1S/C10H16N2/c1-7(2)9-5-11-6-10(12-9)8(3)4/h5-8H,1-4H3 |

InChI Key |

NYAIYYVTRTULIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CN=CC(=N1)C(C)C |

Origin of Product |

United States |

Biosynthetic Pathways and Natural Occurrence of 2,6 Diisopropylpyrazine

Microbial Origin and Metabolism

The production of 2,6-diisopropylpyrazine has been notably documented in bacteria, particularly within the genera Paenibacillus and certain myxobacteria. These microorganisms synthesize a range of volatile organic compounds, with pyrazine (B50134) derivatives often being characteristic of their metabolic profiles.

Paenibacillus polymyxa, a bacterium commonly found in soil and associated with plant roots, is a known producer of a complex mixture of pyrazine metabolites. oup.comresearchgate.net Among the various alkyl-substituted pyrazines identified in the growth medium of P. polymyxa, both 2,5- and 2,6-diisopropylpyrazine have been detected. oup.comoup.com The presence of both isomers suggests a specific biosynthetic pathway is active within this bacterium. oup.com Research has shown that the production of these pyrazines is correlated with bacterial growth. nih.gov Furthermore, supplementing the growth medium with the amino acid L-valine has been observed to significantly stimulate the production of diisopropylpyrazines. oup.comnih.gov This stimulation by a specific amino acid precursor highlights the direct link between primary amino acid metabolism and the synthesis of these secondary metabolites. mdpi.com

Table 1: Pyrazine Isomers Identified in Paenibacillus polymyxa

| Pyrazine Compound | Substitution Pattern | Reference |

| 2,5-Diisopropylpyrazine (B1313309) | Isopropyl groups at positions 2 and 5 | oup.comoup.com |

| 2,6-Diisopropylpyrazine | Isopropyl groups at positions 2 and 6 | oup.comoup.com |

| 2,5-Diisobutylpyrazine | Isobutyl groups at positions 2 and 5 | oup.comoup.com |

| 2,6-Diisobutylpyrazine | Isobutyl groups at positions 2 and 6 | oup.comoup.com |

This table is interactive. Click on the headers to sort the data.

The biosynthesis of 2,6-diisopropylpyrazine has also been extensively studied in myxobacteria, specifically in Nannocystis exedens and Chondromyces crocatus. nih.govresearchgate.net These soil-dwelling bacteria are known for their complex multicellular behaviors and their production of a diverse array of secondary metabolites, including volatile compounds. researchgate.netunipi.itresearchgate.net Isotopic labeling studies have been instrumental in elucidating the biosynthetic pathway in these organisms. nih.govresearchgate.net By feeding the bacteria isotopically labeled precursors, researchers have been able to trace the metabolic fate of these molecules and confirm their incorporation into the final pyrazine products. nih.gov These experiments have provided strong evidence for the specific biosynthetic route leading to the formation of both 2,5- and 2,6-diisopropylpyrazine in myxobacteria. nih.govunipi.it

Precursor Incorporation and Metabolic Flux Analysis

The formation of the 2,6-diisopropylpyrazine molecule is not a random event but a directed biosynthetic process that utilizes specific building blocks derived from primary metabolism. The availability of these precursors directly influences the metabolic flux towards pyrazine synthesis.

The amino acid L-valine has been unequivocally identified as the primary precursor for the biosynthesis of 2,6-diisopropylpyrazine. nih.govnih.gov Feeding experiments with isotopically labeled L-valine in cultures of both Paenibacillus polymyxa and myxobacteria have demonstrated its direct incorporation into the pyrazine ring structure. oup.comnih.gov In P. polymyxa, the addition of valine to the culture medium not only increases the yield of diisopropylpyrazines but can also influence the profile of other pyrazine metabolites produced by the bacterium. oup.comnih.gov This indicates that the availability of L-valine is a key regulatory point in the metabolic pathway leading to these volatile compounds.

Early hypotheses about the biosynthetic pathway of pyrazines sometimes considered cyclic dipeptides (diketopiperazines) as potential intermediates. nih.gov However, feeding studies with labeled valine anhydride, a cyclic dipeptide of valine, did not support this route for 2,6-diisopropylpyrazine formation in myxobacteria. nih.gov Instead, the evidence strongly points to a pathway involving the reduction of the amino acid L-valine to its corresponding alpha-amino aldehyde, valine aldehyde. nih.govresearchgate.net This reactive intermediate is a crucial step in the pathway. researchgate.netrsc.org The formation of this alpha-amino aldehyde from the parent amino acid is a key transformation that channels the metabolic flow towards pyrazine synthesis. nih.govresearchgate.net

The biosynthesis of the pyrazine ring is proposed to occur through the condensation of two molecules of the alpha-amino aldehyde intermediate. nih.govresearchgate.net In the case of 2,6-diisopropylpyrazine, the proposed mechanism involves an isomerization event during the initial condensation of two valine aldehyde molecules. nih.govresearchgate.net This rearrangement allows for the formation of the 2,6-disubstituted pattern, in addition to the more commonly formed 2,5-isomer. researchgate.net Following the condensation and cyclization of the two alpha-amino aldehyde units to form a dihydropyrazine (B8608421) intermediate, a final oxidation step is required to yield the stable, aromatic 2,6-diisopropylpyrazine molecule. nih.govresearchgate.net This oxidation can occur either enzymatically or non-enzymatically. researchgate.net Another proposed pathway in some bacteria involves the condensation of an amidated amino acid with an α,β-dicarbonyl compound, which can also lead to the formation of both 2,5- and 2,6-dialkyl-substituted pyrazines. oup.comoup.com

Advanced Analytical Characterization of 2,6 Diisopropylpyrazine

Spectroscopic Elucidation Techniques

Spectroscopy is a cornerstone in the analysis of 2,6-diisopropylpyrazine, with various techniques offering complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 2,6-diisopropylpyrazine. While specific spectral data for 2,6-diisopropylpyrazine is not extensively detailed in the provided search results, the analysis of its isomer, 2,5-diisopropylpyrazine (B1313309), provides a strong comparative basis for predicting its spectral features. oup.comoup.com

For the 2,5-isomer, ¹H-NMR spectra show a septet and a doublet characteristic of an isopropyl group, and a singlet for the pyrazine (B50134) ring protons. oup.comoup.com Similarly, for 2,6-diisopropylpyrazine, one would expect to observe signals corresponding to the isopropyl protons and the protons on the pyrazine ring. The chemical shifts and coupling constants would, however, differ due to the different symmetry and electronic environment of the 2,6-substitution pattern.

¹³C-NMR data for the 2,5-isomer reveals signals for the methyl and alkyl CH carbons of the isopropyl groups, as well as for the carbon atoms of the pyrazine ring. oup.comoup.com A similar set of signals would be anticipated for 2,6-diisopropylpyrazine, with distinct chemical shifts reflecting the altered substitution.

A comprehensive analysis of 2,6-diisopropylpyrazine would involve recording both ¹H and ¹³C-NMR spectra and potentially two-dimensional NMR experiments (like COSY and HSQC) to definitively assign all proton and carbon signals. rsc.org

Table 1: Predicted NMR Data for 2,6-Diisopropylpyrazine based on Analogous Compounds

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| ¹H (ring) | ~8.3-8.5 | s |

| ¹H (CH of isopropyl) | ~3.1-3.3 | sept |

| ¹H (CH₃ of isopropyl) | ~1.2-1.4 | d |

| ¹³C (ring C-N) | ~158-160 | s |

| ¹³C (ring C-H) | ~140-142 | d |

| ¹³C (CH of isopropyl) | ~29-31 | d |

| ¹³C (CH₃ of isopropyl) | ~21-23 | q |

Note: These are predicted values and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (HRMS, MS/MS, GC-MS)

Mass spectrometry techniques are crucial for determining the molecular weight and fragmentation pattern of 2,6-diisopropylpyrazine, providing strong evidence for its identity.

High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of the molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For 2,6-diisopropylpyrazine (C₁₀H₁₆N₂), the expected monoisotopic mass is approximately 164.1313 g/mol . chemspider.com HRMS analysis can confirm this elemental composition, distinguishing it from other compounds with the same nominal mass. oup.comoup.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. GC-MS analysis of pyrazine metabolites has successfully identified 2,6-diisopropylpyrazine. oup.comoup.comup.ac.za The compound is identified based on its retention time in the gas chromatograph and its mass spectrum, which shows a molecular ion (M⁺) at m/z 164. oup.com The fragmentation pattern in the mass spectrum, which includes characteristic ions, is compared with that of an authentic standard for confirmation. oup.comoup.com The fragmentation of 2,6-diisopropylpyrazine is virtually similar to its isomer, 2,5-diisopropylpyrazine, with only minor differences in the abundance of certain fragment ions. oup.com

Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting a selected ion (typically the molecular ion) and analyzing the resulting fragment ions. This technique can help to differentiate between isomers by revealing subtle differences in their fragmentation pathways. MS/MS analysis has been employed in the study of pyrazine metabolites, contributing to their structural elucidation. oup.comoup.com

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within 2,6-diisopropylpyrazine.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of a related compound, 2-benzylsulfinyl-3,6-diisopropylpyrazine, shows characteristic absorption bands. clockss.org For 2,6-diisopropylpyrazine, one would expect to see C-H stretching vibrations for the alkyl groups and the aromatic ring, C-N stretching vibrations within the pyrazine ring, and various bending vibrations.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide additional information about the molecular structure. While specific Raman data for 2,6-diisopropylpyrazine was not found, analysis of pyrazine itself reveals characteristic vibrational modes that would be influenced by the isopropyl substituents in 2,6-diisopropylpyrazine.

Electronic Absorption Spectroscopy (UV-Vis)

Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic derivatives)

Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR) spectroscopy, is a technique used to study molecules with unpaired electrons (paramagnetic species), such as radical cations or anions. rsc.org While 2,6-diisopropylpyrazine itself is not paramagnetic, its radical cation or anion derivatives could be generated and studied by EPR.

Studies on a series of pyrazine radical cations have shown that the nature of the substituent influences whether the unpaired electron resides in a σ-orbital or a π-orbital. rsc.org For instance, methyl-substituted pyrazine radical cations are typically n(σ)-radicals, while those with strong electron-donating groups are π-radicals. rsc.org EPR studies of the radical cation of 2,6-diisopropylpyrazine could provide insights into its electronic structure and the distribution of the unpaired electron.

X-ray Crystallography of 2,6-Diisopropylpyrazine Derivatives and Analogues

X-ray Crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed molecular structure can be obtained, including bond lengths, bond angles, and stereochemistry. nih.govnih.gov

While the crystal structure of 2,6-diisopropylpyrazine itself is not described in the provided results, X-ray crystallography has been successfully applied to determine the structures of various pyrazine derivatives and analogues. researchgate.netnih.govjhu.edu For example, the crystal structure of (S)-6-((1H-indol-3-yl)methyl)-3-(sec-butyl)-5-methoxypyrazin-2-ol was unambiguously established using this technique. nih.gov The analysis of such structures provides valuable information about the geometry of the pyrazine ring and the conformation of its substituents, which can be used to understand the structure-property relationships in this class of compounds. Obtaining a crystal structure of 2,6-diisopropylpyrazine or one of its derivatives would provide the most definitive characterization of its solid-state conformation. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,6-Diisopropylpyrazine |

| 2,5-Diisopropylpyrazine |

| (S)-6-((1H-indol-3-yl)methyl)-3-(sec-butyl)-5-methoxypyrazin-2-ol |

| 2-Benzylsulfinyl-3,6-diisopropylpyrazine |

| Pyrazine |

| 2,5-Dimethylpyrazine (B89654) |

| 2,6-Diisobutylpyrazine |

| 2,5-Diisobutylpyrazine |

| 2,3-Diisobutylpyrazine |

| 2,5-Dimethyl-3,6-diisopropylpyrazine |

| Akanthozine |

| 3,6-Diisopropylpyrazine-2-ol |

| 4-Hydroxy-3,5-diisopropyl-1,2,4-oxadiazinan-6-one |

| 2-Hexadecylthio-3,6-diisopropylpyrazine |

| 2-Tetradecylthio-3,6-diisopropylpyrazine |

| 2-(2-Phenylethylthio)-3,6-diisopropylpyrazine |

| 2-Octadecylthio-3,6-diisopropylpyrazine |

| 2-Picolinic acid |

| 2-Hydroxy-1-naphthoic acid |

| Cinnamic acid |

| 3-Chlorobenzoic acid |

| 2-Furoic acid |

| 3,4,5-Trimethoxybenzoic acid |

| 4-Methylbenzoic acid |

| 2-Chlorobenzoic acid |

| 2,6-Diisopropylaniline |

| 2,5-DMP-N-oxide |

| 2,5-DMP-1,4-dioxide |

| MPCA |

| L-threonine |

| 2,3-Dicyanopyrazine |

| 5,6-Dimethyl-2,3-dicyanopyrazine |

| 5,6-Diphenyl-2,3-dicyanopyrazine |

| Phenazine |

| 2,3-Dimethylpyrazine |

| 2-Acetyl-5-methylpyrazine |

| 3-Ethyl-2-methylpyrazine |

| 2,5-Diisopropylpyrazine N-oxide |

| L-valinol |

| 2,3,5-Trimethylpyrazine |

| 2,3,5,6-Tetramethylpyrazine |

| 2-Hydroxy-3,6-diisobutylpyrazine-1,4-oxide |

| 2-Hydroxy-3-isobutyl-6-sec-butylpyrazine-1-oxide |

| 2-Hydroxy-3-isobutyl-6-(1-hydroxy-1-methylpropyl)pyrazine-1-oxide |

| 2-Methoxy-3-isopropylpyrazine |

| 2-Isobutylpyrazine |

| 2-Isopropylpyrazine |

| 2-Methoxy-3-sec-butylpyrazine |

| 2-Methyl-5-isobutylpyrazine |

| 2,6-Dimethyl-5-isobutylpyrazine |

| 2,5-Dimethyl-6-isobutylpyrazine |

| 2-Isopropyl-5-sec-butylpyrazine |

| 2-Isobutyl-5-sec-butylpyrazine |

| 2-Isopropyl-5-isobutylpyrazine |

| Valine |

| Valine anhydride |

| 2,5-Diisopropyldihydropyrazine |

| 2-Methylpyrazine |

| 2,6-Dimethylpyrazine |

| Citreoviridin |

| Tryptophan |

| Isoleucine |

| Trypilepyrazinol |

| Lentzeacins |

| Zincphyrin |

| Leu-dPNO |

| Leu-PNO A |

| Leucinazole |

| Leu-PNO B |

| Flavacol |

| PZ-1 |

| PZ-2 |

| N6-(Δ2-isopentenyl)adenosine |

| Indole-3-propionic acid |

| Bis(3-indolyl)pyrazinone |

| Indole-3-methoxypyrazinone |

| Aureusimine-B |

| Pyrazine-2-carboxylate |

| 4-Ethyl-2-methoxyphenol |

| 2-Phenylethanol |

| Propyl acetate |

| 2-Benzylthio-3,6-diisopropylpyrazine |

| 2-(2-Methylbenzylsulfinyl)-3,6-diisopropylpyrazine |

Chromatographic Separation and Detection Methods (e.g., LC-HRMS, GC)

The accurate identification and quantification of 2,6-diisopropylpyrazine in various matrices, from microbial cultures to environmental samples, rely on advanced chromatographic and spectrometric techniques. Gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS), are the principal methods for the separation and characterization of this and related pyrazine compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2,6-diisopropylpyrazine. Its high resolution and sensitivity, especially when paired with a mass spectrometer, allow for the definitive identification of isomers that may be present in a complex mixture.

In studies of pyrazine metabolites from the bacterium Paenibacillus polymyxa, GC-MS analysis was instrumental in separating and identifying a range of alkyl-substituted pyrazines. oup.comoup.com Researchers successfully identified 2,6-diisopropylpyrazine, confirming its structure by comparing its retention time and electron ionization (EI) mass spectrum with those of an authentic standard. oup.comoup.com The chromatographic method employed a DP-5 SIL low bleed MS capillary column, which is a low-polarity column suitable for general-purpose analysis. oup.com

Similarly, GC-MS has been used to analyze volatiles from myxobacteria, where both 2,5- and 2,6-diisopropylpyrazine are produced. nih.govresearchgate.net These studies often involve a pre-concentration step, such as a closed-loop stripping apparatus (CLSA), to collect the volatile compounds before they are introduced into the GC-MS system. nih.govresearchgate.net Another study focused on beetle attractants utilized a different GC column (DB-1) but also relied on GC-MS to monitor reactions and confirm the identity of pyrazine isomers. researchgate.net

The specific parameters for GC separation can vary depending on the complexity of the sample and the specific isomers being targeted, but generally involve a programmed temperature ramp to elute compounds across a range of volatilities.

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Instrumentation | Hewlett-Packard 5890 series II GC with 5971 MS detector | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | DP 5 SIL low bleed MS capillary column | DB-1 capillary column |

| Column Dimensions | 60 m length x 0.25 mm I.D. x 1.0 µm film thickness | 15 m length x 0.25 mm I.D. x 1.0 µm film thickness |

| Carrier Gas | Helium | Not specified |

| Oven Temperature Program | 100°C for 2 min, then 3°C/min to 280°C, hold for 2 min | 50°C to 270°C at 10°C/min |

| Identification | Based on co-elution with authentic standard and identical EI-MS fragmentation | Monitored for presence/absence of compound |

| Source | oup.com | researchgate.net |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

While GC-MS is well-suited for volatile pyrazines, liquid chromatography offers advantages for analyzing less volatile, more polar, or thermally unstable derivatives, such as pyrazine N-oxides or glycosylated pyrazines. nih.govresearchgate.net LC coupled with high-resolution mass spectrometry (LC-HRMS) provides high-mass-accuracy data, which is crucial for determining the elemental composition of unknown compounds and distinguishing between molecules with very similar masses.

In the investigation of metabolites from Pseudomonas entomophila, LC-HRMS was used to analyze culture supernatant extracts for pyrazine-related compounds. nih.govcore.ac.uk This technique allowed for the detection of unique metabolites produced by genetically modified bacterial strains. nih.gov Although the primary targets in this study were dihydropyrazine (B8608421) N-oxides, the methodology is directly applicable to other pyrazine derivatives. nih.gov The analytical approach typically involves reversed-phase or hydrophilic interaction liquid chromatography (HILIC) for separation, followed by electrospray ionization (ESI) and high-resolution mass analysis. nih.govnih.gov

Furthermore, high-performance liquid chromatography (HPLC) has been employed for the purification of pyrazine compounds from complex mixtures. For instance, a silica (B1680970) column with dichloromethane (B109758) as the mobile phase was used to purify a synthetic batch of 2,5-diisopropylpyrazine, a method that can also be applied to its 2,6-regioisomer. researchgate.net Analytical HPLC systems equipped with diode array (DAD) and mass spectrometric detectors have also been used to profile secondary metabolites, including glycosylated pyrazines, from fungal extracts. researchgate.net

Computational and Theoretical Investigations of 2,6 Diisopropylpyrazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

The electronic structure and reactivity of 2,6-diisopropylpyrazine have been investigated using quantum chemical calculations. These computational methods provide deep insights into the molecule's behavior at a subatomic level.

Research Findings: Modern quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in studying pyrazine (B50134) derivatives. msstate.eduresearchgate.net For large-scale studies of organic molecules, methods like DFT with the B3LYP functional and a 6-31G* basis set are commonly employed for geometry optimization and electronic property calculation. researchgate.netpeerj.com Such calculations can determine key electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding the molecule's reactivity.

The distribution of electron density and the molecular electrostatic potential map, also derived from these calculations, can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.netrsc.org In the pyrazine ring, the nitrogen atoms introduce a degree of electron deficiency, influencing the reactivity of the ring and the attached isopropyl groups. msstate.edu The steric hindrance from the two isopropyl groups at the 2 and 6 positions also plays a significant role in the molecule's reactivity and interaction with other chemical species. Quantum chemical calculations can quantify these steric and electronic effects, providing a comprehensive picture of the molecule's chemical behavior. chemrxiv.org

Below is a table summarizing the typical computational methods used for these investigations.

| Computational Method | Purpose | Typical Basis Set |

| Density Functional Theory (DFT) | Geometry Optimization, Electronic Structure | 6-31G*, 6-311+G(d,p) |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis Spectra, Excited States | 6-311+G(2d,p) |

| Møller-Plesset Perturbation Theory (MP2) | High-accuracy energy calculations | aug-cc-pVTZ |

This table provides an overview of common methods and basis sets used in computational chemistry for molecules similar to 2,6-diisopropylpyrazine.

Mechanistic Studies of Formation and Transformation Pathways

The formation of 2,6-diisopropylpyrazine occurs through both biosynthetic and synthetic chemical routes. Its transformation pathways, while less studied, can be inferred from related compounds.

Detailed Research Findings:

Formation Pathways:

Biosynthesis: The primary biosynthetic pathway for 2,6-diisopropylpyrazine has been identified in myxobacteria. nih.govresearchgate.net Isotopic labeling studies have shown that the amino acid L-valine is the precursor. nih.gov The proposed mechanism involves the reduction of valine to its corresponding amino aldehyde, valine aldehyde. nih.govunipi.it The formation of 2,6-diisopropylpyrazine occurs via isomerization during the initial condensation step of two valine aldehyde molecules, which then undergo oxidation to form the aromatic pyrazine ring. nih.govresearchgate.net This pathway contradicts an earlier hypothesis that suggested a route involving cyclic dipeptides (valine anhydride). nih.gov

Chemical Synthesis: A key synthetic route is the acceptorless dehydrogenative coupling of β-amino alcohols. acs.orgelsevierpure.com Specifically, the self-coupling of 2-amino-3-methylbutane-1-ol, catalyzed by manganese pincer complexes, yields 2,5-diisopropylpyrazine (B1313309) with 2,6-diisopropylpyrazine as a potential regioisomeric byproduct. smolecule.com The proposed mechanism involves the manganese-catalyzed oxidation of the amino alcohol to an amino aldehyde, followed by the condensation of two molecules to form a dihydropyrazine (B8608421) intermediate. acs.orgnih.gov This intermediate then undergoes a final dehydrogenation step to yield the stable aromatic pyrazine. acs.org Another approach is a biomimetically inspired synthesis involving the homodimerization of α-amino aldehydes generated in situ. researchgate.netmdpi.com

| Pathway Type | Precursor(s) | Key Steps | Catalyst/Conditions |

| Biosynthesis | L-Valine | Reduction to aldehyde, Dimerization/Isomerization, Oxidation | Myxobacteria enzymes nih.govresearchgate.net |

| Chemical Synthesis | 2-Amino-3-methylbutane-1-ol | Dehydrogenative self-coupling | Manganese pincer complex acs.orgelsevierpure.com |

This table summarizes the primary known formation pathways for 2,6-diisopropylpyrazine.

Transformation Pathways: While specific studies on the transformation of 2,6-diisopropylpyrazine are limited, the reactivity of the pyrazine ring suggests several potential pathways based on studies of similar alkylpyrazines. The electron-deficient nature of the pyrazine ring and the presence of nitrogen atoms make it susceptible to certain transformations. nih.gov For instance, alkyl groups on a pyrazine ring can be transformed into hydroxyl groups or carboxyl groups. nih.gov The oxidation of the nitrogen atoms to form N-oxides is a known transformation for other alkylpyrazines, such as 2,5-dimethylpyrazine (B89654), which can be converted to its mono-N-oxide and di-N-oxide derivatives. nih.gov This suggests that 2,6-diisopropylpyrazine could likely undergo similar oxidation reactions to form 2,6-diisopropylpyrazine-N-oxide(s).

Spectroscopic Property Prediction and Interpretation

Computational methods are crucial for predicting and interpreting the spectroscopic properties of 2,6-diisopropylpyrazine, aiding in its identification and characterization.

Detailed Research Findings: The prediction of spectroscopic data through computational chemistry has become a reliable tool for structure elucidation. frontiersin.org For pyrazine derivatives, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate and predict electronic absorption spectra (UV-Vis). rsc.orguantwerpen.bemdpi.com These calculations provide information on electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of peaks in an experimental spectrum. researchgate.netresearchgate.net By analyzing the molecular orbitals involved in these transitions, such as the HOMO and LUMO, the nature of the electronic excitations (e.g., π-π* transitions) can be determined. rsc.org

For Nuclear Magnetic Resonance (NMR) spectra, computational methods, including DFT and more recently machine learning models trained on DFT data, can predict ¹H and ¹³C chemical shifts with increasing accuracy. arxiv.orgnih.govncssm.edu These predictions are invaluable for assigning signals in experimental spectra to specific atoms in the molecule, which can be complex for asymmetric molecules or those with closely related chemical environments. researchgate.net The combination of experimental techniques like Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR with computational predictions provides a powerful strategy for the unambiguous identification of pyrazine isomers like 2,6-diisopropylpyrazine. nih.gov

| Spectroscopic Technique | Predicted Property | Computational Method |

| UV-Visible Spectroscopy | Absorption Maxima (λmax), Oscillator Strength | Time-Dependent DFT (TD-DFT) uantwerpen.beresearchgate.net |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C Chemical Shifts | DFT, Machine Learning (GNN) arxiv.orgncssm.edu |

| Mass Spectrometry (MS) | Fragmentation Patterns | (Generally inferred from known fragmentation rules) |

This table outlines how computational methods are applied to predict properties for various spectroscopic techniques.

Exploration of 2,6 Diisopropylpyrazine Derivatives in Advanced Materials and Coordination Chemistry

Design and Synthesis of Pyrazine-Based Ligands

The specific arrangement of nitrogen atoms within the pyrazine (B50134) ring makes it an excellent component for constructing ligands in coordination chemistry. mdpi.com The imbalanced electron density, resulting from the inductive effect of two symmetrically placed nitrogen atoms, is a key feature. mdpi.com These nitrogen-rich heterocycles are valuable building blocks in the design of various functional molecules. shuaigroup.net

Coordination Complexes Utilizing 2,6-Diisopropylpyrazine Scaffolds

The synthesis of coordination compounds involves the reaction of a ligand with a metal salt, often in a suitable solvent like ethanol, followed by refluxing to facilitate complex formation. nih.govbendola.com The resulting complexes are then isolated and purified. The coordination of the metal ion to the nitrogen atoms of the pyrazine ring is a key step in the formation of these complexes. This coordination is typically confirmed by spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, where shifts in the characteristic vibration modes of the C=N and C=C bonds to higher wavenumbers indicate the involvement of the nitrogen atom in bonding with the metal ion. nih.gov

Ligands derived from pyrazine can act as bidentate ligands, coordinating to a metal center through two nitrogen atoms—the azomethine nitrogen and a nitrogen atom from the pyrazine ring. mdpi.com The design of these ligands is crucial as their nature, size, and charge significantly influence the geometry, stability, and reactivity of the resulting metal complexes. solubilityofthings.com For instance, the steric bulk of substituents like the diisopropyl groups on the pyrazine scaffold can influence the coordination geometry and the spacing between metal centers in larger structures.

The general procedure for synthesizing metal complexes often involves:

Dissolving equimolar quantities of the pyrazine-based ligand and a selected metal salt in a suitable solvent mixture. bendola.com

Refluxing the reaction mixture for several hours to ensure the completion of the complexation reaction. bendola.com

Adjusting the pH, if necessary, to facilitate the precipitation of the complex. bendola.com

Filtering, washing, and drying the resulting solid product to obtain the pure coordination compound. nih.gov

Metal-Ligand Framework Design and Synthesis

The principles of coordination chemistry extend to the creation of larger, multidimensional structures known as metal-ligand frameworks or metal-organic frameworks (MOFs). In these materials, metal ions or clusters are linked together by organic ligands, creating extended networks. Pyrazine derivatives are attractive candidates for use as linkers in these frameworks.

The design of these frameworks involves selecting appropriate metal centers and organic ligands to achieve a desired topology and functionality. For example, lanthanide-transition metal coordination polymers have been synthesized using pyrazine-derived ligands, resulting in frameworks built from nano-sized inorganic rods. psu.edu The incorporation of paramagnetic ligands into MOFs can lead to interesting electronic behaviors, such as conductivity and bulk magnetic ordering. escholarship.org The structure-property relationships in these frameworks are a key area of research, focusing on how the choice of metal and ligand influences properties like band gap and luminescence. jmcs.org.mxresearchgate.net

Application in Functional Materials

The unique electronic properties of the pyrazine core make its derivatives highly suitable for applications in advanced functional materials, from quantum computing components to organic electronics.

Tetrapyrazinoporphyrazines and Molecular Qubits Research

A significant application of 2,6-diisopropylpyrazine derivatives is in the synthesis of tetrapyrazinoporphyrazines (TPyzPzs) for research into molecular qubits. A molecular qubit, the fundamental unit of a quantum computer, can be realized using a magnetic molecule with a two-level quantum system, such as the spin of a Cu(II) ion. lbl.gov The challenge lies in arranging these molecules in a solid-state device while maintaining control over their position and orientation. lbl.gov

Researchers have synthesized tetrapyrazinoporphyrazines with bulky 2,6-diisopropylphenoxy peripheral substituents. tennessee.edu These bulky groups are crucial as they help to keep the metal centers of the porphyrazine molecules spaced apart, which is essential for their function as qubits. tennessee.edu The work involves preparing both paramagnetic vanadyl and diamagnetic titanyl versions of these compounds. By studying mixtures of these two compounds in various dilutions using techniques like electron paramagnetic resonance (EPR), scientists investigate their feasibility for spintronic applications. tennessee.edu The large magnetic anisotropy associated with metal ions, combined with the crystal-field interaction from the surrounding ligands, is a key factor in the properties of these single-ion magnets (SIMs). osti.gov

| Property | Description | Relevance to Molecular Qubits |

| Spin State | The intrinsic angular momentum of an electron, creating a magnetic moment. A two-level spin system (e.g., spin-up and spin-down) can encode the | 0> and |

| Coherence Time | The duration for which a qubit can maintain its quantum state (a superposition of | 0> and |

| Magnetic Anisotropy | The directional dependence of a molecule's magnetic properties. Strong anisotropy, influenced by the ligand field, helps to stabilize the spin states against quantum tunneling. osti.gov | |

| Inter-qubit Spacing | The distance between individual qubit molecules. Bulky substituents like 2,6-diisopropylphenoxy groups help control this spacing to minimize unwanted interactions. tennessee.edu |

Pyrazine Derivatives in Organic Electronics and Dyes

Pyrazine and its derivatives are key building blocks in the design of n-type organic semiconductors for use in organic field-effect transistors (OFETs). shuaigroup.net The pyrazine core plays a significant role in tuning the electron affinities of these compounds. shuaigroup.netacs.org Fused-ring pyrazine derivatives have been synthesized that exhibit electron mobilities suitable for OFET applications. shuaigroup.netacs.org The performance of these devices is sensitive to the structure of the pyrazine core; a larger core can lead to a lower LUMO (Lowest Unoccupied Molecular Orbital) level, more ordered thin-film morphology, and ultimately higher electron mobility. shuaigroup.netacs.org

In the field of organic dyes, pyrazine derivatives are used to create donor-acceptor-donor (D-A-D) type molecules. researchgate.netnih.gov In these structures, an electron-deficient pyrazine-based unit acts as the acceptor, while electron-rich moieties serve as donors. researchgate.net This architecture leads to intramolecular charge transfer (ICT) transitions, which are responsible for the color and optoelectronic properties of the dyes. researchgate.netnih.gov By altering the donor groups, the properties of these dyes can be fine-tuned. researchgate.net These materials are investigated for their potential use in organic electronics, with some exhibiting properties suitable for ambipolar materials, which can transport both electrons and holes. researchgate.net

| Application | Key Pyrazine Derivative Property | Resulting Device/Material Characteristic |

| Organic Field-Effect Transistors (OFETs) | Strong electron-withdrawing nature, ability to lower LUMO energy levels. shuaigroup.netacs.orgnih.gov | n-type semiconductor behavior, higher electron mobility. shuaigroup.netacs.org |

| Organic Dyes (D-A-D molecules) | Acts as an electron-acceptor (A) core. researchgate.netnih.gov | Tunable opto-electrochemical properties, intramolecular charge transfer (ICT). researchgate.netnih.gov |

Structure-Property Relationships in Coordination Compounds

The properties of coordination compounds are intrinsically linked to their structure, a relationship that is fundamental to designing new materials. jmcs.org.mxresearchgate.net Key structural factors include the coordination number, the geometry of the complex, and the electronic nature of both the central metal atom and the surrounding ligands. solubilityofthings.com

The type of ligand is a critical determinant of the final properties. For example, strong field ligands cause a greater splitting of the metal's d-orbitals, which can enhance stability and lead to unique optical properties, such as the color of the complex. solubilityofthings.com In pyrazine-based systems, the electron-withdrawing ability of the pyrazine ring influences the electronic structure of the entire molecule. In D-A-D compounds, using a pyridopyrazine acceptor, which has an additional nitrogen atom compared to a quinoxaline (B1680401) acceptor, results in a stronger electron-withdrawing ability. nih.gov This leads to a red-shift in the absorption and fluorescence spectra and a lower energy gap for the material. nih.gov

Similarly, in OFETs based on fused-ring pyrazine derivatives, the size of the pyrazine core directly impacts device performance. A larger pyrazine core lowers the LUMO energy level and the reorganization energy, promotes a more ordered thin-film morphology with larger grain sizes, and consequently results in higher electron mobilities. shuaigroup.netacs.org This demonstrates a clear correlation between the molecular structure of the pyrazine ligand and the macroscopic electronic properties of the resulting material.

Q & A

Q. What are the primary synthetic routes for 2,6-diisopropylpyrazine in laboratory settings, and how can reaction conditions be optimized for yield?

- Methodological Answer : 2,6-Diisopropylpyrazine can be synthesized via alkylation of pyrazine derivatives using isopropyl halides or alcohols under catalytic conditions. Optimization involves varying reaction parameters such as temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or toluene), and catalyst selection (e.g., palladium or acid catalysts). Reaction progress should be monitored using GC-MS or HPLC to track intermediate formation and final product yield . For reproducibility, ensure precursor purity (e.g., acetoin or L-threonine for microbial synthesis) and validate reaction completion via NMR (¹H/¹³C) to confirm substitution patterns .

Q. How can researchers characterize the purity and structural integrity of 2,6-diisopropylpyrazine using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy : Use ¹H NMR (δ 1.2–1.4 ppm for isopropyl CH₃ groups; δ 8.5–9.0 ppm for pyrazine ring protons) and ¹³C NMR (δ 20–25 ppm for CH₃; δ 145–150 ppm for pyrazine carbons) to confirm structure. IR spectroscopy can identify C-H stretches (~2850–2950 cm⁻¹) and aromatic C=N (~1600 cm⁻¹) .

- Chromatography : Employ GC-MS with a polar capillary column (e.g., DB-WAX) to separate isomers and quantify purity. Compare retention indices and mass fragmentation patterns (e.g., m/z 164 for molecular ion) against standards .

Advanced Research Questions

Q. What methodologies are employed to investigate the role of microbial precursors in the biosynthesis of 2,6-diisopropylpyrazine by Bacillus strains?

- Methodological Answer :

- Precursor Screening : Test carbon sources (e.g., glucose, sucrose) and nitrogen precursors (e.g., L-threonine, acetoin) in minimal media to identify biosynthetic pathways. Use isotopic labeling (¹³C-acetoin) and LC-MS to trace precursor incorporation into the pyrazine ring .

- Enzyme Assays : Extract cell-free lysates from Bacillus cultures and assay for pyrazine synthase activity under varying pH (6.0–8.0) and cofactor conditions (e.g., PLP, NADH). Knockout mutants can validate gene candidates via CRISPR-Cas9 .

Q. How does structural isomerism affect the bioactivity of diisopropylpyrazines in ecological interactions, and what experimental approaches are used to assess this?

- Methodological Answer :

- Isomer Synthesis : Prepare structural analogs (e.g., 2,5- vs. 2,6-diisopropylpyrazine) via regioselective alkylation. Confirm isomer identity using NOESY NMR to differentiate substituent positions .

- Bioactivity Testing : Conduct electrophysiological assays (e.g., insect antennae responses) and wind tunnel experiments to compare attraction/repellency effects. For example, 2,6-diisopropylpyrazine analogs showed no activity in Carpophilus beetle attraction, unlike 2,5-isomers, highlighting positional specificity .

Q. What advanced computational or experimental techniques are recommended for resolving data contradictions in the physicochemical properties of 2,6-diisopropylpyrazine?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to calculate thermodynamic properties (e.g., boiling point, logP) and compare with experimental data (e.g., boiling point: 427–429 K ).

- Validation Experiments : Replicate measurements using standardized protocols (e.g., ASTM methods) for boiling point determination. Cross-validate purity via orthogonal methods (e.g., DSC for melting point, Karl Fischer titration for water content) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.